IDX899 Retains Single-Digit Nanomolar Potency Against K103N/Y181C Double Mutant Where First-Generation NNRTIs Fail Completely
IDX899 demonstrates an EC50 of 11 nM against the clinically prevalent K103N/Y181C double mutant HIV-1 strain . In contrast, efavirenz—a first-generation NNRTI and former standard-of-care—loses substantial activity against this double mutant, with reported IC50 fold-change increases that render it clinically ineffective against viruses harboring both mutations [1]. This 11 nM EC50 value for IDX899 was achieved through systematic optimization of the aryl-phospho-indole scaffold specifically targeting retention of activity against this high-priority resistance genotype [2].
| Evidence Dimension | Antiviral potency against K103N/Y181C double mutant HIV-1 |
|---|---|
| Target Compound Data | EC50 = 11 nM |
| Comparator Or Baseline | Efavirenz: IC50 increases >50-fold against K103N single mutant; clinically ineffective against double mutant |
| Quantified Difference | IDX899 maintains low nanomolar potency (11 nM) while efavirenz loses clinically meaningful activity |
| Conditions | In vitro antiviral assay; HIV-1 reverse transcriptase inhibition |
Why This Matters
For research groups studying NNRTI-resistant HIV-1 or developing salvage therapies, IDX899 provides a tool compound with verified activity against the most clinically challenging resistance genotype that defeats first-line NNRTIs.
- [1] Table 3. IC50 values for efavirenz against wild-type and K103N mutant HIV-1. Efavirenz IC50: WT 1.4 nM, K103N 79.3 nM (55-fold change). View Source
- [2] Dousson C, Alexandre FR, Amador A, et al. Discovery of the Aryl-phospho-indole IDX899, a Highly Potent Anti-HIV Non-nucleoside Reverse Transcriptase Inhibitor. J Med Chem. 2016;59(5):1891-1898. View Source
